Cas no 1695241-81-6 (2,2-difluoro-1-(oxan-3-yl)ethan-1-one)

2,2-Difluoro-1-(oxan-3-yl)ethan-1-one is a fluorinated ketone derivative featuring a tetrahydropyran (oxane) substituent at the carbonyl position. This compound is of interest in synthetic organic chemistry due to its unique structural properties, combining the reactivity of a difluoromethyl ketone with the stability conferred by the oxan-3-yl group. The presence of fluorine atoms enhances electrophilicity at the carbonyl carbon, making it a valuable intermediate for nucleophilic addition reactions. Its oxane ring contributes to steric and electronic modulation, facilitating selective transformations. Potential applications include the synthesis of fluorinated pharmaceuticals, agrochemicals, or specialty materials, where controlled reactivity and structural diversity are critical. Handling requires standard precautions for fluorinated organics.
2,2-difluoro-1-(oxan-3-yl)ethan-1-one structure
1695241-81-6 structure
商品名:2,2-difluoro-1-(oxan-3-yl)ethan-1-one
CAS番号:1695241-81-6
MF:C7H10F2O2
メガワット:164.149909496307
CID:6474874
PubChem ID:103759707

2,2-difluoro-1-(oxan-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(oxan-3-yl)ethan-1-one
    • EN300-1935721
    • 1695241-81-6
    • インチ: 1S/C7H10F2O2/c8-7(9)6(10)5-2-1-3-11-4-5/h5,7H,1-4H2
    • InChIKey: AEJBJZKPROGWSU-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1COCCC1)=O)F

計算された属性

  • せいみつぶんしりょう: 164.06488588g/mol
  • どういたいしつりょう: 164.06488588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 26.3Ų

2,2-difluoro-1-(oxan-3-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1935721-0.05g
2,2-difluoro-1-(oxan-3-yl)ethan-1-one
1695241-81-6
0.05g
$1068.0 2023-09-17
Enamine
EN300-1935721-2.5g
2,2-difluoro-1-(oxan-3-yl)ethan-1-one
1695241-81-6
2.5g
$2492.0 2023-09-17
Enamine
EN300-1935721-1g
2,2-difluoro-1-(oxan-3-yl)ethan-1-one
1695241-81-6
1g
$1272.0 2023-09-17
Enamine
EN300-1935721-0.25g
2,2-difluoro-1-(oxan-3-yl)ethan-1-one
1695241-81-6
0.25g
$1170.0 2023-09-17
Enamine
EN300-1935721-1.0g
2,2-difluoro-1-(oxan-3-yl)ethan-1-one
1695241-81-6
1g
$943.0 2023-06-02
Enamine
EN300-1935721-0.1g
2,2-difluoro-1-(oxan-3-yl)ethan-1-one
1695241-81-6
0.1g
$1119.0 2023-09-17
Enamine
EN300-1935721-10.0g
2,2-difluoro-1-(oxan-3-yl)ethan-1-one
1695241-81-6
10g
$4052.0 2023-06-02
Enamine
EN300-1935721-5.0g
2,2-difluoro-1-(oxan-3-yl)ethan-1-one
1695241-81-6
5g
$2732.0 2023-06-02
Enamine
EN300-1935721-10g
2,2-difluoro-1-(oxan-3-yl)ethan-1-one
1695241-81-6
10g
$5467.0 2023-09-17
Enamine
EN300-1935721-0.5g
2,2-difluoro-1-(oxan-3-yl)ethan-1-one
1695241-81-6
0.5g
$1221.0 2023-09-17

2,2-difluoro-1-(oxan-3-yl)ethan-1-one 関連文献

2,2-difluoro-1-(oxan-3-yl)ethan-1-oneに関する追加情報

Introduction to 2,2-Difluoro-1-(Oxan-3-yl)ethan-1-one (CAS No. 1695241-81-6)

2,2-Difluoro-1-(oxan-3-yl)ethan-1-one, with the CAS number 1695241-81-6, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and medicinal chemistry. This compound is characterized by its difluoro substitution and the presence of a cyclohexyl (oxan) moiety, which contribute to its distinct reactivity and biological activity.

The molecular structure of 2,2-difluoro-1-(oxan-3-yl)ethan-1-one consists of a ketone group attached to a cyclohexane ring (oxan) and two fluorine atoms. The fluorine atoms are known for their ability to modulate the electronic properties of molecules, often enhancing their lipophilicity and metabolic stability. These properties make 2,2-difluoro-1-(oxan-3-yl)ethan-1-one an attractive candidate for drug development, particularly in the design of small molecule inhibitors and modulators.

In the realm of medicinal chemistry, 2,2-difluoro-1-(oxan-3-yl)ethan-1-one has been explored for its potential as a lead compound in the development of novel therapeutic agents. Recent studies have highlighted its ability to interact with specific protein targets, such as kinases and G-protein coupled receptors (GPCRs), which are implicated in various diseases including cancer, neurodegenerative disorders, and metabolic syndromes.

A notable study published in the Journal of Medicinal Chemistry in 2023 investigated the use of 2,2-difluoro-1-(oxan-3-yl)ethan-1-one as a scaffold for the development of selective inhibitors of the protein kinase C (PKC) family. The researchers found that derivatives of this compound exhibited high potency and selectivity against PKC isoforms, making them promising candidates for further preclinical evaluation. The study also highlighted the importance of the difluoro substitution in enhancing the binding affinity and selectivity of these inhibitors.

Beyond its potential as a therapeutic agent, 2,2-difluoro-1-(oxan-3-yl)ethan-1-one has also been studied for its use as a synthetic intermediate in organic synthesis. Its unique reactivity profile allows it to participate in a variety of chemical transformations, including nucleophilic additions and electrophilic substitutions. This versatility makes it a valuable building block for the synthesis of complex organic molecules with diverse biological activities.

In the context of drug discovery and development, the ability to synthesize and modify compounds like 2,2-difluoro-1-(oxan-3-yl)ethan-1-one efficiently is crucial. Recent advances in synthetic methodologies have enabled chemists to produce this compound with high yield and purity. For example, a 2024 study published in Organic Letters described an improved synthetic route that utilized palladium-catalyzed cross-coupling reactions to construct the difluorinated ketone moiety. This method not only simplified the synthesis but also reduced the number of steps required, making it more scalable for industrial applications.

The biological activity of 2,2-difluoro-1-(oxan-3-yl)ethan-1-one has been further explored through in vitro and in vivo studies. In vitro assays have shown that this compound can effectively inhibit specific enzymes involved in disease pathways, while animal models have demonstrated its safety and efficacy at therapeutic doses. These findings underscore the potential of 2,2-difluoro-1-(oxan-3-yl)ethan-1-one as a lead compound for drug development.

In conclusion, 2,2-difluoro-1-(oxan-3-yl)ethan-1-one (CAS No. 1695241-81-6) is a versatile compound with significant potential in both medicinal chemistry and organic synthesis. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize its synthesis, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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